Stachydrine

Vue d'ensemble

Description

Il s'agit d'un composé zwitterionique où les deux hydrogènes liés à l'azote sont remplacés par des groupes méthyle . Ce composé se trouve naturellement dans diverses plantes, notamment le Leonurus japonicus et le Stachys tuberifera . Il a attiré l'attention en raison de son rôle d'osmoprotecteur et de ses avantages potentiels pour la santé.

Applications De Recherche Scientifique

La bétaïne de L-proline a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme bloc de construction chiral dans la synthèse de molécules organiques complexes.

Mécanisme d'action

La bétaïne de L-proline exerce ses effets principalement par son rôle d'osmoprotecteur et de donneur de méthyle. Elle contribue à maintenir l'équilibre osmotique cellulaire en régulant la rétention d'eau et en protégeant les cellules de la déshydratation . De plus, elle donne des groupes méthyle dans diverses voies biochimiques, notamment le cycle de la méthionine, qui est essentiel pour la méthylation de l'ADN et la synthèse des protéines .

Mécanisme D'action

Anti-fibrotic Properties: Stachydrine inhibits extracellular matrix (ECM) deposition, reducing fibrosis. It achieves this by modulating various molecular mechanisms, including TGF-β , ERS-mediated apoptosis , MMPs/TIMPs , NF-κB , and JAK/STAT pathways .

Cardioprotective and Vasoprotective Activities: this compound protects the heart and blood vessels by influencing factors such as β-MHC, autophagy, SIRT1, eNOS uncoupling, SERCA, and angiogenesis .

Mode of Action

This compound interacts with its targets through various signaling pathways. For example, it suppresses the PI3K/Akt/NF-κB pathway, which plays a crucial role in inflammation and cell survival . By modulating these pathways, this compound exerts its effects on fibrosis, cardiovascular health, and more.

Biochemical Pathways

This compound impacts several pathways, including those related to fibrosis, oxidative stress, and inflammation. These downstream effects contribute to its therapeutic properties. For instance, it reduces ECM deposition, preventing tissue scarring and fibrosis .

Result of Action

At the molecular and cellular levels, this compound’s actions lead to reduced fibrosis, improved cardiac function, and protection against ischemic damage . These effects are critical for maintaining tissue health.

Action Environment

Environmental factors, such as pH, temperature, and co-administered substances, can impact this compound’s stability and efficacy. Researchers continue to explore how external conditions affect its performance.

: Cheng F, Zhou Y, Wang M, et al. A review of pharmacological and pharmacokinetic properties of this compound. Pharmacological Research. 2020;155:104755. DOI: 10.1016/j.phrs.2020.104755 : this compound ameliorates the progression of intervertebral disc degeneration by suppressing the activation of PI3K/Akt/NF-κB signaling pathway cascades. Food & Function. 2020;11(7):6147-6158. DOI: 10.1039/D0FO02323J : Protective Effect of this compound Against Cerebral Ischemia/Reperfusion Injury Through Inhibition of Oxidative Stress and Inflammation in Rats. Frontiers in Pharmacology. 2020;11:64. DOI: 10.3389/fphar.2020.00064

Analyse Biochimique

Biochemical Properties

Stachydrine interacts with various enzymes, proteins, and other biomolecules. It exhibits better fat solubility and better stability in Wistar rat plasma and liver microsomes

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La bétaïne de L-proline peut être synthétisée par méthylation de la L-proline. La réaction implique l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en présence d'une base comme l'hydroxyde de sodium. La réaction se produit généralement dans un milieu aqueux ou alcoolique à des températures élevées .

Méthodes de production industrielle

La production industrielle de la bétaïne de L-proline implique souvent l'extraction de sources naturelles. Par exemple, elle peut être extraite des feuilles de Leonurus sibiricus ou des racines de Stachys tuberifera en utilisant une extraction accélérée par solvant couplée à une extraction en phase solide . Cette méthode garantit une pureté et un rendement élevés du composé.

Analyse Des Réactions Chimiques

Types de réactions

La bétaïne de L-proline subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former de la N,N-diméthyl-L-proline.

Réduction : Les réactions de réduction peuvent la reconvertir en L-proline.

Substitution : Les groupes méthyle peuvent être substitués par d'autres groupes alkyle ou aryle dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les halogénures d'alkyle ou les halogénures d'aryle en présence d'une base peuvent faciliter les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent la N,N-diméthyl-L-proline, la L-proline et divers dérivés substitués en fonction des réactifs utilisés .

Comparaison Avec Des Composés Similaires

La bétaïne de L-proline est souvent comparée à d'autres bétaïnes telles que la bétaïne de glycine et la triméthylglycine :

Bétaïne de glycine : Les deux composés agissent comme des osmoprotecteurs, mais la bétaïne de L-proline est plus efficace dans certaines souches de bactéries.

Triméthylglycine : Structure similaire, mais la bétaïne de L-proline possède des propriétés uniques en raison de la présence du cycle proline.

Liste des composés similaires

- Bétaïne de glycine

- Triméthylglycine

- N,N-diméthylglycine

- Chlorhydrate de bétaïne

La bétaïne de L-proline se distingue par son double rôle d'osmoprotecteur et de donneur de méthyle, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie.

Propriétés

IUPAC Name |

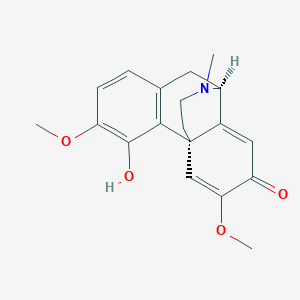

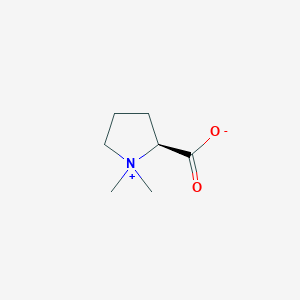

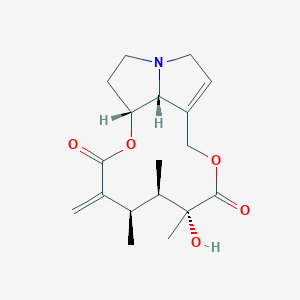

(2S)-1,1-dimethylpyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8(2)5-3-4-6(8)7(9)10/h6H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMUNUTVVOOHQPW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC[C@H]1C(=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963744 | |

| Record name | 1-Methylproline methylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Proline betaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

471-87-4 | |

| Record name | (-)-Stachydrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stachydrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-proline betaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Methylproline methylbetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-carboxylato-1,1-dimethylpyrrolidinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STACHYDRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1L688345C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Proline betaine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004827 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Stachydrine has been shown to interact with several molecular targets, including:

- Multiple receptor tyrosine kinases (RTKs): this compound exhibits inhibitory effects on various RTKs, including those involved in the pathogenesis of chronic myeloid leukemia (CML). []

- Transforming growth factor-β1 (TGF-β1) signaling pathway: this compound suppresses TGF-β1-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells, likely by attenuating TGF-β receptor I (TβRI) expression and inhibiting downstream Smad2/3 and PI3K/Akt/mTOR signaling. []

- Phospholipase A2 Group IIA (PLA2G2A)/Decorin (DCN) axis: this compound represses breast cancer cell proliferation and enhances apoptosis, seemingly through upregulating the PLA2G2A/DCN axis. []

- CXCR4/ERK and CXCR4/Akt pathways: In astrocytoma cells, this compound appears to exert its anti-proliferative, pro-apoptotic, and anti-migratory effects by inhibiting the CXCR4/ERK and CXCR4/Akt pathways. []

- Histone deacetylase (HDAC) enzymes: this compound demonstrates anti-tumor activity in gastric cancer models, possibly through the inhibition of HDAC activity, leading to increased histone acetylation and altered gene expression. []

- NADPH oxidase 2 (NOX2): this compound mitigates pressure overload-induced cardiac hypertrophy, likely by inhibiting NOX2 activity, reducing reactive oxygen species (ROS) production, and suppressing excessive autophagy. []

ANone: The downstream effects of this compound are diverse and depend on the specific target and cellular context. Some observed effects include:

- Inhibition of cell proliferation: this compound inhibits the proliferation of various cancer cells, including CML [], hepatocellular carcinoma [], breast cancer [], and astrocytoma cells. []

- Induction of apoptosis: this compound promotes apoptosis in several cancer cell types, including CML [], breast cancer [], and astrocytoma cells. []

- Inhibition of cell migration and invasion: this compound suppresses TGF-β1-induced EMT and the associated migration and invasion of hepatocellular carcinoma cells. [] It also inhibits the migration and invasiveness of astrocytoma cells. []

- Suppression of inflammation: this compound exhibits anti-inflammatory effects in various models, potentially by reducing the levels of inflammatory cytokines such as IL-1β and TNF-α. [, ]

- Protection against oxidative stress: this compound appears to protect against oxidative stress by increasing the activity of antioxidant enzymes like SOD and reducing MDA levels. [, ]

- Modulation of calcium handling: this compound has been reported to increase calcium uptake capacity in the sarcoplasmic reticulum of myocardial cells. [, ]

ANone: The molecular formula of this compound is C7H13NO2, and its molecular weight is 143.18 g/mol.

ANone: While specific spectroscopic data is not provided in the abstracts, the use of techniques like nuclear magnetic resonance (NMR) [] and mass spectrometry (MS) [, ] for identification and characterization suggests the availability of such data in the full research articles.

ANone: Yes, one study investigated the factors influencing the stability of this compound hydrochloride during storage of Herba Leonuri, finding that light exposure significantly contributes to its degradation. []

ANone: The provided research focuses on the biological activities of this compound and does not indicate any catalytic properties or applications.

ANone: The provided research abstracts do not mention the use of computational chemistry or modeling for studying this compound.

ANone: While limited information is available on specific formulations, one study mentions the determination of this compound hydrochloride content in Yimu granules, suggesting its incorporation into solid dosage forms. []

ANone: The provided research abstracts do not discuss SHE regulations related to this compound.

ANone: Research on this compound's metabolism identified six phase I metabolites (N-demethylation, dehydrogenation, ring-oxidation) and two phase II metabolites (glycine conjugates) in rat urine after oral administration. []

ANone: Yes, one study utilized a sensitive LC-MS/MS method to evaluate the pharmacokinetic profile of this compound in rats. []

ANone: Various in vitro models, including cell lines derived from:

- Chronic myeloid leukemia (CML) []

- Hepatocellular carcinoma []

- Breast cancer []

- Astrocytoma []

- Human umbilical vein endothelial cells (HUVECs) []

- Rat neonatal cardiomyocytes [, ]

ANone: Several in vivo models have been employed, including:

- Rat models of traumatic brain injury (TBI) []

- Rat models of blast phase chronic myeloid leukemia (BP-CML) []

- Rat models of gastric cancer []

- Rat models of unilateral ureteral obstruction (UUO) [, ]

- Rat models of pressure overload-induced cardiac hypertrophy (TAC) []

- Rat models of cerebral ischemia-reperfusion injury []

- Rat models of myocardial ischemia-reperfusion injury []

ANone: The provided abstracts do not mention any clinical trials involving this compound.

ANone: The abstracts provided do not contain information about resistance or cross-resistance mechanisms related to this compound.

ANone: One study investigated the potential toxicity of this compound and Galeopsis ladanum L. seeds in a rat model of coturnism (a myoglobinuric syndrome) and found no evidence of myotoxicity, suggesting that these agents might not be responsible for the condition. []

ANone: The provided research does not delve into specific drug delivery or targeting strategies for this compound.

ANone: Several analytical techniques have been employed for the quantification of this compound, including:

- High-performance thin-layer chromatography (HPTLC): Used for quantifying this compound in Leonurus cardiaca, Leonurus japonicus, and Leonotis leonurus. []

- High-performance liquid chromatography (HPLC): Utilized for determining this compound content in Herba Leonuri, Chanfu An oral solution, and Herba Leonuri Granules. [, , ]

- Liquid chromatography-mass spectrometry (LC-MS): Employed for analyzing this compound and its metabolites in rat urine. []

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): Used for determining this compound in rat plasma, Yimu granules, and Funing pills. [, , ]

- TLC scanning: Used for quantifying this compound in Kanggongyan granules and Leonurus japonicus from different regions. [, ]

ANone: The provided research does not offer information on the environmental impact or degradation pathways of this compound.

ANone: The research primarily focuses on this compound's biological effects and does not provide detailed information about its dissolution or solubility profiles.

ANone: Several studies mention the validation of analytical methods for this compound quantification, ensuring accuracy, precision, and specificity. [, , ]

ANone: The use of validated analytical methods for determining this compound content in herbal preparations and pharmaceutical formulations emphasizes its importance for quality control. [, , ]

ANone: The provided research does not discuss the immunogenicity or potential immunological responses associated with this compound.

ANone: The research abstracts do not mention any specific information regarding this compound's interactions with drug transporters.

ANone: While the research does not directly compare this compound with alternatives or substitutes, the identification of its homolog, homothis compound, in Citrus plants [] opens avenues for exploring structurally similar compounds with potentially comparable or distinct biological activities.

ANone: The provided research does not address the aspects of recycling or waste management related to this compound.

ANone: The research highlights the use of various techniques like HPTLC, HPLC, LC-MS, and cell culture models, showcasing the available infrastructure and resources for studying this compound. [, , , ]

ANone: Research on this compound dates back to at least the mid-20th century, with early studies focusing on its biogenesis in alfalfa. [, ] Over time, research interest expanded to investigate its diverse biological activities and therapeutic potential in various disease models.

ANone: The research on this compound exemplifies cross-disciplinary collaboration, involving expertise from various fields, including:

- Medicinal chemistry: Isolation, characterization, and synthesis of this compound and its analogs. []

- Pharmacology: Investigating the mechanism of action, efficacy, and safety of this compound in various disease models. [, , , , , , , , , , , , ]

- Analytical chemistry: Developing and validating analytical methods for quantifying this compound in different matrices. [, , , , , , , , ]

- Pharmacognosy: Studying the occurrence, distribution, and extraction of this compound from natural sources. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)